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Introduction to Deep Reactive-lon Etching
(DRIE)

Deep reactive-ion etching is a highly anisotropic plasma etching process that enables the
fabrication of deep, steep-sided trenches and holes in a substrate.[1][2] Unlike conventional
reactive-ion etching (RIE), which is typically used for shallow pattern transfer, DRIE can create
structures with depths of hundreds of microns and aspect ratios exceeding 50:1.[3] This
capability is essential for the manufacturing of a wide range of devices, including
microelectromechanical systems (MEMS), through-silicon vias (TSVs) for 3D electronics
integration, and complex microfluidic channels for lab-on-a-chip applications.[4]

Two primary DRIE technologies are in widespread use: the Bosch process and the cryogenic
process.[2] Both methods are capable of producing highly anisotropic etch profiles but employ
different mechanisms for sidewall passivation, a critical step in preventing lateral etching and
achieving vertical sidewalls.

Substrate Materials for DRIE

While silicon is the most common substrate material for DRIE, the technique can be adapted
for a variety of other materials, each with unique properties suited for specific applications.

Silicon (Si)
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Silicon is the cornerstone material for the semiconductor and MEMS industries due to its well-
understood properties, high purity, and established processing techniques. DRIE of silicon is a
mature technology, enabling the fabrication of complex microstructures with high precision and
repeatability.[5]

Glass and Fused Silica

Glass and fused silica are attractive materials for microfluidics and optical applications due to
their optical transparency, chemical inertness, and biocompatibility. DRIE of these materials is
more challenging than silicon due to their insulating nature and lower etch rates. High plasma
power is required, which in turn demands robust masking materials.[4][6]

Polymers

Polymers are increasingly used in microfabrication for applications requiring flexibility,
biocompatibility, and low cost. Common polymers subjected to DRIE include SU-8 and PMMA.
The etching of polymers often involves alternating steps of etching and passivation, similar to
the Bosch process for silicon.[4][7]

l1I-V Semiconductors

Compound semiconductors such as Gallium Arsenide (GaAs) and Indium Phosphide (InP) are
used in high-frequency electronics and optoelectronics. DRIE of these materials is possible,
though less common than silicon, and typically employs different plasma chemistries.

Masking Materials for DRIE

The choice of masking material is critical for a successful DRIE process, as it must withstand
the harsh plasma environment and provide the necessary etch selectivity to achieve the
desired etch depth.

Photoresists

Photoresists are the most common masking materials due to their ease of patterning using
standard photolithography. However, their selectivity to the substrate is often limited, and they
can be susceptible to degradation and cracking, especially in cryogenic processes.[8][9]

Silicon Dioxide (SiO2) and Silicon Nitride (SizNa)
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Silicon dioxide and silicon nitride are excellent hard masks for DRIE, offering significantly
higher selectivity than photoresists.[2][9] They are typically deposited using techniques like
thermal oxidation or chemical vapor deposition (CVD) and patterned using a preliminary RIE
step with a photoresist mask.

Metals

Metal masks, such as aluminum (Al), nickel (Ni), and chromium (Cr), provide very high etch
selectivity and are robust in aggressive plasma environments.[4] However, their use adds
complexity to the fabrication process, requiring additional deposition and etching steps.

Aluminum Oxide (Al203)

Aluminum oxide is an exceptionally robust mask material, particularly for cryogenic DRIE,
offering extremely high selectivity.[9]

Etch Stop Layers

Etch stop layers are used to precisely control the etch depth, particularly in the fabrication of
structures on silicon-on-insulator (SOI) wafers or in multilayered devices. These layers are
made of a material that has a very low etch rate in the specific DRIE chemistry being used.
Common etch stop materials include silicon dioxide and heavily doped silicon layers.[5][10]

Quantitative Data for DRIE Processes

The following tables summarize key quantitative data for various material combinations in DRIE
processes.

Table 1: Etch Rates and Selectivity for Silicon DRIE
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Selectivity
Mask Etch Rate Process
Substrate ] ) (Substrate: Reference
Material (um/min) Type
Mask)
N Photoresist
Silicon <15-<2 ~60:1 Bosch [11][12]
(SPR220)
Silicon Photoresist >10 >150:1 Bosch [8]
Silicon SiO2 1.4 110:1 Bosch-like [13]
Silicon SiO2 0.91 >70:1 Bosch-like [13]
Silicon SiO2 - >450:1 Bosch [8]
Silicon Al203 - >9000:1 Bosch [12]
- Electron ]
Silicon ] 4 26:1 Cryogenic [14]
Beam Resist

Table 2: Etch Rates and Selectivity for Fused Silica and
Glass DRIE

Selectivity
Mask Etch Rate Process
Substrate ) ] (Substrate: Reference
Material (Almin) Type
Mask)
- KMPR Fluorine-
Fused Silica ) ~5000 ~4:1 [6]
Photoresist based
. SU-8 Fluorine-
Fused Silica ) - ~2:1 [15]
Photoresist based
- Single- Fluorine-
Fused Silica ) - - [15]
Crystal Si based
Fluorine-
Fused Silica - 5200 - [16]
based
Fluorine-
Borosilicate )
Nickel - - based [17]
Glass
(CaFs/O2)
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Table 3: Etch Rates for Polymer DRIE

Etch Rate

Substrate Etch Gas . Process Type Reference
(nm/min)

SuU-8 CF4/O2 up to 800 RIE [7]

SU-8 CF4l/O2 5200 Plasma Asher [18]

PMMA Oxygen Plasma Varies with time Oxygen Plasma [19][20]

Experimental Protocols and Workflows
The Bosch Process

The Bosch process, named after its developer Robert Bosch GmbH, is a time-multiplexed
etching technique that alternates between two steps: an etching step and a passivation step.[3]
This cyclical process allows for the creation of deep, vertical trenches with high aspect ratios.

Experimental Protocol for a Typical Bosch Process:

» Substrate Preparation: The silicon wafer is cleaned, and a mask (e.g., photoresist or SiOz2) is
patterned using standard lithography techniques.

o Chamber Preparation: The wafer is loaded into the DRIE chamber, which is then pumped
down to a base pressure.

e Process Initiation: The Bosch process is initiated, cycling between the following two steps:

o Passivation Step: A fluorocarbon gas, typically CaFs, is introduced into the chamber, and a
plasma is ignited.[3] This deposits a chemically inert, Teflon-like polymer film on all
exposed surfaces of the substrate.

o Etching Step: A fluorine-based gas, typically SFes, is introduced, and a plasma is ignited
with a bias voltage applied to the substrate.[3] The energetic ions bombard the surface,
preferentially removing the passivation layer from the bottom of the trench. The exposed
silicon is then isotropically etched by the fluorine radicals. The passivation on the sidewalls
remains largely intact, preventing lateral etching.
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e Process Termination: The process is stopped after the desired etch depth is reached. The
wafer is then removed from the chamber.

e Post-Processing: The remaining mask material and any polymer residue are removed.
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Bosch Process Experimental Workflow
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The Cryogenic Process

The cryogenic DRIE process achieves sidewall passivation by cooling the substrate to very low
temperatures (typically below -100°C).[4] At these temperatures, a thin layer of SiOxFy forms
on the sidewalls from the plasma chemistry (SFes and O3z), inhibiting lateral etching.[2] This
process is known for producing very smooth sidewalls without the characteristic "scalloping”
effect of the Bosch process.[2]

Experimental Protocol for a Typical Cryogenic Process:

o Substrate Preparation: Similar to the Bosch process, the substrate is prepared with a
patterned mask. Care must be taken in selecting a mask material that can withstand the low
temperatures without cracking.[9]

o Chamber Preparation and Cooling: The wafer is loaded into the DRIE chamber, which is then
pumped down. The substrate stage is cooled to the target cryogenic temperature.

e Process Initiation: A mixture of SFe and Oz gases is introduced into the chamber, and the
plasma is ignited. The ratio of SFe to Oz is a critical parameter for controlling the sidewall
profile.

o Etching: The etching proceeds in a continuous (non-pulsed) manner. The low temperature
slows down the chemical etching on the sidewalls, while the ion bombardment at the bottom
of the trench continues the vertical etch.

e Process Termination: The process is stopped once the desired etch depth is achieved.

o Wafer Warming and Unloading: The substrate is slowly warmed back to room temperature
before being removed from the chamber to prevent thermal shock.

o Post-Processing: The mask is removed.
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Cryogenic Process Experimental Workflow

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b12398742?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Logical Relationship of DRIE Processes

The choice between the Bosch and cryogenic processes depends on the specific application

requirements. The following diagram illustrates the decision-making process based on desired

feature characteristics.
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DRIE Process Selection Logic

The selection of materials for deep reactive-ion etching is a critical aspect of microfabrication

that directly impacts the quality, performance, and manufacturability of microdevices. This

guide has provided an in-depth overview of compatible substrate and masking materials, along

with quantitative data on etch rates and selectivity. The detailed experimental protocols and

workflows for the Bosch and cryogenic processes offer a practical starting point for researchers

and scientists. As DRIE technology continues to evolve, a thorough understanding of these

material and process interactions will remain essential for innovation in fields ranging from

MEMS and photonics to advanced drug delivery and diagnostics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12398742#materials-compatible-with-deep-reactive-
ion-etching]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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